![molecular formula C12H12ClN3O B1679760 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride CAS No. 845538-12-7](/img/structure/B1679760.png)
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride
Overview
Description
PHA-767491 (hydrochloride) is a potent and selective ATP-competitive dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (CDK9). It has shown significant potential in various scientific research fields, particularly in cancer research due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
Mechanism of Action
Target of Action
PHA 767491 hydrochloride is primarily a dual inhibitor of Cdc7 and CDK9 . Cdc7 (Cell Division Cycle 7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication . CDK9 (Cyclin-Dependent Kinase 9) is a protein kinase involved in the regulation of transcription . The compound also shows inhibitory activity against other cyclin-dependent kinases such as CDK1, CDK2, and CDK5 .
Mode of Action
PHA 767491 hydrochloride acts as an ATP-competitive inhibitor . It competes with ATP for binding to the active site of its target kinases, thereby inhibiting their activity . This inhibition blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites .
Biochemical Pathways
PHA 767491 hydrochloride affects the pathways associated with DNA replication and transcription. By inhibiting Cdc7 and CDK9, it disrupts the initiation of DNA replication and the regulation of transcription, respectively . This disruption can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound is an atp-competitive inhibitor, suggesting that its bioavailability and distribution may be influenced by the concentration of atp in the cell .
Result of Action
PHA 767491 hydrochloride has been shown to reduce cell viability and suppress cell proliferation in various cell lines . It also triggers apoptosis in a p53-independent manner . In addition, it has been found to suppress cell migration and invasion .
Action Environment
The action of PHA 767491 hydrochloride can be influenced by various environmental factors. For instance, the presence of ATP can affect the compound’s ability to bind to its target kinases due to its ATP-competitive nature . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other molecules in the cell .
Biochemical Analysis
Biochemical Properties
PHA 767491 hydrochloride interacts with several enzymes and proteins. It is a dual inhibitor of Cdc7 and CDK9, with IC50 values of 10 nM and 34 nM, respectively . It also shows selectivity against CDK1/2 and GSK3-β . The nature of these interactions is competitive, as PHA 767491 hydrochloride competes with ATP for binding to these enzymes .
Cellular Effects
PHA 767491 hydrochloride has significant effects on various types of cells and cellular processes. It reduces cell viability, suppresses cell proliferation, and triggers apoptosis in glioblastoma cell lines . It also suppresses glioblastoma cell migration and invasion . PHA 767491 hydrochloride influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
PHA 767491 hydrochloride exerts its effects at the molecular level through several mechanisms. It blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites . It also inhibits the phosphorylation of TDP-43, a protein implicated in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
PHA 767491 hydrochloride’s effects change over time in laboratory settings. It decreases glioblastoma cell viability in a time- and dose-dependent fashion
Preparation Methods
The synthesis of PHA-767491 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of PHA-767491 is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure through various chemical reactions, such as alkylation and acylation.
Purification: The final product is purified using techniques like recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
PHA-767491 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: PHA-767491 can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PHA-767491 (hydrochloride) has a wide range of scientific research applications, including:
Cancer Research: It has shown potential as an anticancer agent by inhibiting DNA synthesis and inducing apoptosis in various cancer cell lines, including hepatocarcinoma, glioblastoma, and breast cancer
Neurodegenerative Diseases: PHA-767491 has been studied for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s disease and Huntington’s disease.
Cell Cycle Studies: As a dual inhibitor of Cdc7 and CDK9, PHA-767491 is used to study cell cycle regulation and the role of these kinases in cell proliferation and survival
Comparison with Similar Compounds
PHA-767491 (hydrochloride) is unique due to its dual inhibition of Cdc7 and CDK9. Similar compounds include:
PHA-665752: Another kinase inhibitor with a different target profile.
PD153035: An inhibitor of epidermal growth factor receptor (EGFR) kinase.
PS372424: A kinase inhibitor with a different mechanism of action.
These compounds differ in their target specificity and mechanism of action, highlighting the uniqueness of PHA-767491 (hydrochloride) in targeting both Cdc7 and CDK9 .
Properties
IUPAC Name |
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNFURYBZMFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471068 | |
| Record name | PHA 767491 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845538-12-7 | |
| Record name | PHA 767491 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)
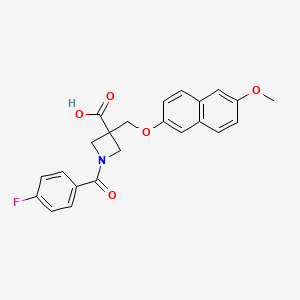
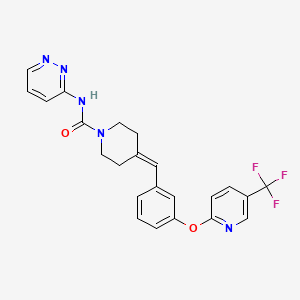
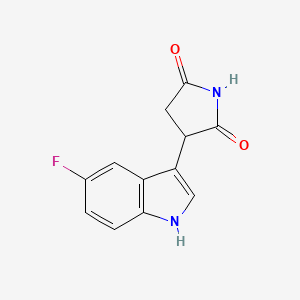
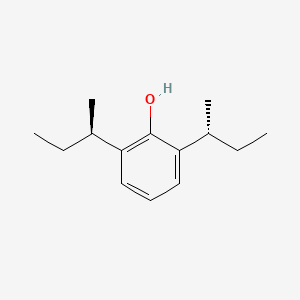
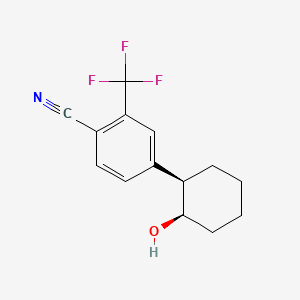

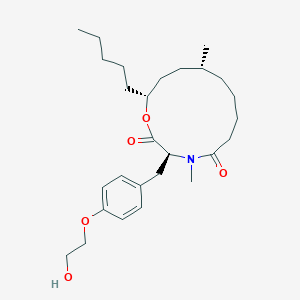
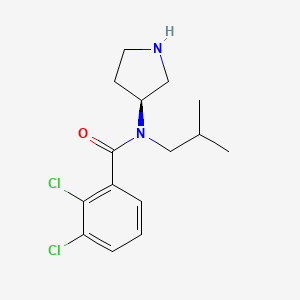
![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)
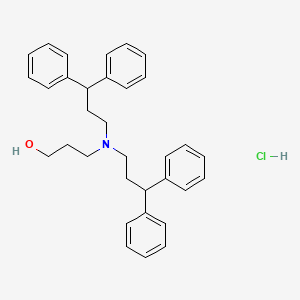
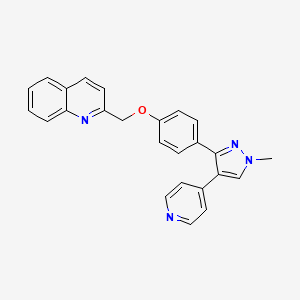
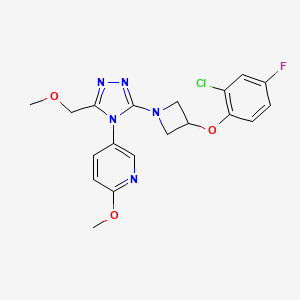
![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)
